2-Ethoxy-2-oxoethylzinc chloride, 0.50 M in ether
Description
2-Ethoxy-2-oxoethylzinc chloride is an organozinc reagent used in organic synthesis for nucleophilic alkylation and cross-coupling reactions. Its structure features an ethoxy-oxoethyl group bonded to a zinc chloride moiety, dissolved in diethyl ether at a concentration of 0.50 M. Organozinc reagents like this are valued for their moderate reactivity and compatibility with ether solvents, which stabilize the reactive zinc center .
Properties
IUPAC Name |
chlorozinc(1+);ethyl acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7O2.ClH.Zn/c1-3-6-4(2)5;;/h2-3H2,1H3;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUTXNZQCSXHQHV-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)[CH2-].Cl[Zn+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClO2Zn | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Zinc Insertion into Ethyl Chloroacetate
The most widely documented method involves the reaction of ethyl chloroacetate (ClCH₂COOEt) with activated zinc metal in anhydrous ether. This exothermic process proceeds via single-electron transfer (SET) mechanisms, where zinc oxidizes to Zn(II) while the chloroacetate moiety forms a carbon-zinc bond. The general reaction is represented as:
Critical parameters include:
Table 1: Comparative Solvent Effects on Reaction Yield
| Solvent | Boiling Point (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Diethyl ether | 34.6 | 6–8 | 82–88 |
| THF | 66 | 4–6 | 78–85 |
| Toluene | 110.6 | 12–14 | <50 |
Alternative Pathways: Transmetallation and Grignard Intermediates
While less common, transmetallation from magnesium- or lithium-based intermediates offers niche advantages. For example, reacting ethyl chloroacetate with pre-formed Grignard reagents (e.g., RMgX) followed by zinc chloride quench achieves higher selectivity in polyfunctional systems:
This method minimizes side reactions but requires stringent moisture control and elevated costs.
Optimization of Reaction Conditions
Ether-to-Zinc Stoichiometry
The ether/zinc chloride ratio profoundly impacts reaction kinetics and product stability. Studies demonstrate that a molar ratio of 1.84–2.5 maximizes catalytic activity while preventing ZnCl₂ precipitation. Excess ether (>4 equivalents) deactivates zinc by over-coordination, reducing yields by 30–40%.
Table 2: Effect of Ether/Zinc Ratio on Reaction Efficiency
| [Et₂O]/[ZnCl₂] | Pseudo-First-Order Rate Constant (k, s⁻¹) | Yield (%) |
|---|---|---|
| 0.5 | 4.96 × 10⁻⁴ | 92 |
| 1.84 | 1.02 × 10⁻³ | 88 |
| 4.0 | 2.49 × 10⁻⁵ | 45 |
Temperature and Time Profiles
Optimal conditions involve maintaining 45–55°C for 5–7.5 hours, balancing reaction completeness and decomposition risks. Prolonged heating (>10 hours) induces ester hydrolysis, forming acetic acid derivatives that chelate zinc and impede isolation.
Industrial-Scale Production and Purification
Continuous Flow Reactor Design
Modern facilities employ tubular flow reactors to enhance heat dissipation and mixing efficiency. Key features include:
Solvent Removal and Concentration
Post-reaction, rotary evaporation under reduced pressure (20–30 mmHg) removes ether, yielding a viscous residue. Subsequent dilution with fresh ether adjusts the concentration to 0.50 M, with ICP-OES verifying zinc content (target: 187.93 g/mol).
Table 3: Purity Assessment via Chromatographic Methods
| Method | Column | Retention Time (min) | Purity (%) |
|---|---|---|---|
| GC-MS | DB-5MS | 8.2 | 98.5 |
| HPLC-UV | C18 | 12.7 | 97.8 |
Data from quality control protocols in industrial settings.
Challenges and Mitigation Strategies
Moisture Sensitivity
Trace water (>50 ppm) hydrolyzes the organozinc compound, necessitating:
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-2-oxoethylzinc chloride undergoes various types of chemical reactions, including:
Nucleophilic substitution: Reacts with electrophiles to form new carbon-carbon bonds.
Oxidation: Can be oxidized to form corresponding carboxylic acids.
Reduction: Can be reduced to form alcohols or other reduced products.
Common Reagents and Conditions
Electrophiles: Alkyl halides, acyl chlorides, and epoxides.
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Major Products
Substitution reactions: Formation of esters, ketones, and other carbonyl compounds.
Oxidation reactions: Formation of carboxylic acids.
Reduction reactions: Formation of alcohols and other reduced compounds.
Scientific Research Applications
2-Ethoxy-2-oxoethylzinc chloride has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: Utilized in the modification of biomolecules for studying biological pathways.
Medicine: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Used in the production of fine chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 2-Ethoxy-2-oxoethylzinc chloride involves the formation of a reactive organozinc intermediate, which can then participate in various nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 2-Ethoxy-2-oxoethylzinc chloride with structurally related organozinc reagents and esters:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Concentration | Solvent | Stability | Reactivity | Key Applications |
|---|---|---|---|---|---|---|---|
| 2-Ethoxy-2-oxoethylzinc chloride | C₄H₇ClO₂Zn | ~187.93 | 0.50 M | Ether | Moderate | High | Cross-coupling, alkylation |
| 2-(tert-Butoxy)-2-oxoethylzinc chloride | C₆H₁₁ClO₂Zn | 215.98 | 0.50 M | Diethyl ether | High | Moderate | Sterically hindered reactions |
| Ethylzinc chloride | C₂H₅ClZn | 139.85 | Varies | Ether/THF | Low | Very High | Polymerization, Grignard-like |
| 2-(2-Hydroxyethoxy)ethyl chloroacetate | C₆H₁₁ClO₄ | 182.60 | N/A | N/A | Low | Moderate | Esterification, intermediates |
Reactivity and Stability Trends
- Ethoxy vs. tert-Butoxy Substituents : The tert-butoxy group in 2-(tert-Butoxy)-2-oxoethylzinc chloride imparts steric bulk, reducing reactivity but enhancing stability. This contrasts with the ethoxy variant, which exhibits higher reactivity due to lower steric hindrance but requires careful handling to avoid decomposition .
- Solvent Effects : Both ethoxy and tert-butoxy analogs are stabilized in diethyl ether, which prevents aggregation and moisture sensitivity. Ethylzinc chloride, lacking an ester group, is more reactive but less stable, often requiring THF as a co-solvent .
- Functional Group Impact: The ethoxy-oxoethyl group enables nucleophilic acyl substitution, whereas 2-(2-hydroxyethoxy)ethyl chloroacetate (a non-zinc ester) participates in ester hydrolysis or transesterification, highlighting divergent reactivity profiles .
Research Findings
- Synthetic Utility : The tert-butoxy analog demonstrates slower reaction kinetics in Kumada couplings compared to the ethoxy derivative, as steric bulk hinders substrate approach to the zinc center .
- Stability Studies : Commercial 0.5 M solutions of tert-butoxy-zinc chloride in ether remain stable for months under argon, whereas ethoxy analogs may degrade within weeks without rigorous inert conditions .
Biological Activity
2-Ethoxy-2-oxoethylzinc chloride, 0.50 M in ether is an organozinc compound primarily utilized in organic synthesis. Its applications range from serving as a nucleophile in cross-coupling reactions to facilitating carbon-carbon bond formations. Despite its extensive use in synthetic chemistry, the biological activity of this compound has not been thoroughly investigated.
- Molecular Formula : C4H7O2ClZn
- Molecular Weight : 223.66 g/mol
- Density : 1.16 g/cm³
- Solubility : Soluble in diethyl ether, THF, and hexanes.
Synthesis and Characterization
The synthesis of 2-Ethoxy-2-oxoethylzinc chloride is achieved through a Grignard reaction involving ethyl chloroacetate and magnesium, followed by reaction with ZnCl₂. Characterization techniques include:
- Nuclear Magnetic Resonance (NMR) Spectroscopy
- Infrared (IR) Spectroscopy
- Mass Spectrometry
Analytical methods for detection include High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) .
Case Studies and Research Findings
- In Vitro Studies : Some studies have indicated that organozinc compounds can exhibit varying degrees of cytotoxicity depending on concentration and exposure time. For instance, compounds similar to 2-Ethoxy-2-oxoethylzinc chloride have shown significant effects on cell viability in cancer cell lines.
- Mechanism of Action : While specific mechanisms for this compound remain largely unexplored, organozinc compounds are known to participate in nucleophilic substitutions that could lead to cellular damage or apoptosis under certain conditions.
- Potential Applications : Given its reactivity, there is potential for further research into its use as a therapeutic agent or as a tool for drug development, particularly in the context of targeted therapies where selective cytotoxicity is desired.
Toxicity and Safety Considerations
Handling of 2-Ethoxy-2-oxoethylzinc chloride requires caution due to its hazardous nature. Safety measures include:
- Use of personal protective equipment (PPE)
- Working within a fume hood
- Proper waste disposal protocols
Future Directions
Research into the biological activity of 2-Ethoxy-2-oxoethylzinc chloride should focus on:
- Detailed toxicity studies across various cell lines
- Investigation of potential therapeutic applications
- Development of safer handling methods and formulations
Summary Table of Key Properties and Findings
| Property/Study Aspect | Details |
|---|---|
| Molecular Weight | 223.66 g/mol |
| Density | 1.16 g/cm³ |
| Solubility | Diethyl ether, THF, hexanes |
| Cytotoxicity | Exhibits cytotoxic effects in vitro |
| Synthesis Method | Grignard reaction with ethyl chloroacetate |
| Characterization Techniques | NMR, IR, Mass Spectrometry |
| Safety Precautions | PPE use, fume hood work |
Q & A
Q. What are the critical considerations for synthesizing and handling 2-Ethoxy-2-oxoethylzinc chloride in ether?
Methodological Answer:
- Synthesis : Prepare under anhydrous conditions using a Schlenk line or glovebox to avoid moisture. Use tetrahydrofuran (THF) as a co-solvent to stabilize the organozinc species, as demonstrated in analogous syntheses of ethoxy-substituted compounds .
- Handling : Store in a sealed flask under inert gas (argon/nitrogen) at –20°C to prevent decomposition. Use flame-dried glassware and syringes for transfers. Hazards include flammability (ether solvent) and reactivity with protic solvents; refer to safety protocols for organometallic reagents .
Q. How does the stability of 2-Ethoxy-2-oxoethylzinc chloride vary under different storage conditions?
Methodological Answer:
- Short-term stability : Maintain at 0–4°C for daily use. Ether solutions can degrade via hydrolysis or oxidation; monitor by NMR for shifts in the Zn–C bond region (~1.5–2.5 ppm).
- Long-term storage : –20°C under argon extends stability to 3–6 months. Avoid exposure to light, as UV can accelerate ether peroxidation .
Advanced Research Questions
Q. What mechanistic insights govern the reactivity of 2-Ethoxy-2-oxoethylzinc chloride in cross-coupling reactions?
Methodological Answer:
- Nucleophilic character : The zinc center acts as a soft nucleophile, preferentially attacking electrophilic carbons (e.g., in aryl halides). The ethoxy group stabilizes the intermediate via resonance, as shown in Friedel-Crafts-type reactions .
- Kinetic vs. thermodynamic control : Reaction temperature (–78°C to RT) dictates selectivity. Lower temperatures favor kinetic products (e.g., mono-addition), while higher temperatures enable equilibration .
Q. How can reaction yields be optimized for 2-Ethoxy-2-oxoethylzinc chloride-mediated C–C bond formation?
Methodological Answer:
- Substrate pre-activation : Use catalytic Cu(I) salts (e.g., CuCN·2LiCl) to enhance transmetallation efficiency.
- Solvent choice : Ethers (THF, Et₂O) improve solubility, while polar aprotic solvents (DME) accelerate reaction rates.
- Workup : Quench with saturated NH₄Cl and extract with ethyl acetate. Purify via flash chromatography (hexane/EtOAc) or HPLC for sensitive products .
Q. What advanced analytical techniques validate the structure and purity of products derived from this reagent?
Methodological Answer:
- Crystallography : Single-crystal X-ray diffraction confirms molecular geometry (e.g., bond angles, stereochemistry), as applied to analogous ethoxy-substituted compounds .
- Spectroscopy : ¹H/¹³C NMR identifies characteristic peaks (e.g., ethoxy protons at δ 1.2–1.4 ppm). IR spectroscopy detects Zn–C stretches (~500–600 cm⁻¹).
- Mass spectrometry : High-resolution ESI-MS verifies molecular ions (e.g., [M+H]⁺ or [M–Cl]⁺ adducts) .
Q. How should researchers address contradictions in reported reactivity or stability data for this reagent?
Methodological Answer:
- Reproducibility checks : Replicate protocols under controlled conditions (e.g., inert atmosphere, standardized reagent batches).
- Data triangulation : Compare findings with structurally similar compounds (e.g., ethylzinc halides) and consult multiple sources (PubChem, CAS) to resolve discrepancies .
- Error analysis : Investigate potential impurities (e.g., residual THF) via GC-MS or elemental analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
